molecular formula C10H9F2N B13606704 2-(3,5-Difluorophenyl)-2-methylpropanenitrile

2-(3,5-Difluorophenyl)-2-methylpropanenitrile

Cat. No.: B13606704
M. Wt: 181.18 g/mol
InChI Key: JKBHAHDMAXYOFM-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a nitrile group attached to a 2-methylpropanenitrile backbone, with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 3,5-difluorobenzyl chloride with isobutyronitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high throughput and consistent quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-Difluorophenyl)-2-methylpropanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)propionic acid: Shares the difluorophenyl group but differs in the presence of a carboxylic acid group instead of a nitrile group.

    1-(3,5-Difluorophenyl)-2-propanone: Contains a ketone group instead of a nitrile group.

Uniqueness

2-(3,5-Difluorophenyl)-2-methylpropanenitrile is unique due to its specific combination of a nitrile group and difluorophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(3,5-Difluorophenyl)-2-methylpropanenitrile is a chemical compound notable for its unique structure and potential biological activities. This compound, characterized by its nitrile functional group and a branched alkane backbone, has garnered interest in medicinal chemistry and materials science due to its distinct reactivity and structural features. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a difluorinated phenyl group attached to a branched propanenitrile. The presence of fluorine atoms is significant as they can influence the compound's lipophilicity and biological interactions.

Property Value
Molecular Formula C10H10F2N
Molecular Weight 201.19 g/mol
CAS Number 1249436-65-4

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities relevant to medicinal chemistry. Compounds with similar structures have been investigated for their potential as:

  • Antimicrobial Agents: The unique arrangement of functional groups may enhance interactions with microbial targets.
  • Enzyme Inhibitors: Potential to inhibit specific enzymes involved in disease pathways.
  • Receptor Modulators: Ability to interact with biological receptors, influencing physiological processes.

The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with various molecular targets through:

  • Hydrogen Bonding: The nitrile group can participate in hydrogen bonding with target proteins.
  • Hydrophobic Interactions: The difluorinated phenyl moiety may enhance lipophilicity, facilitating membrane penetration.

Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of compounds similar to this compound found that modifications in the phenyl group significantly affected antibacterial efficacy. The introduction of halogen atoms increased the lipophilicity and improved interaction with bacterial membranes. The study concluded that such compounds could serve as promising candidates for developing new antibiotics against resistant strains .

Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition potential of nitrile-containing compounds indicated that this compound could inhibit specific enzymes related to inflammation. The study reported that compounds with similar structures demonstrated significant inhibition of COX-2 activity, suggesting potential anti-inflammatory applications .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can analyze its biological activity alongside structurally related compounds.

Compound Structural Features Biological Activity
2-(4-Fluorophenyl)-2-methylpropanenitrileSimilar branched structure but different fluorine positionModerate antimicrobial properties
2-(3-Chlorophenyl)-2-methylpropanenitrileContains chlorine instead of fluorineLimited enzyme inhibition
2-(3,4-Dichlorophenyl)-2-methylpropanenitrileTwo chlorine atoms on the phenyl groupIncreased lipophilicity; varied pharmacodynamics

Properties

Molecular Formula

C10H9F2N

Molecular Weight

181.18 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-2-methylpropanenitrile

InChI

InChI=1S/C10H9F2N/c1-10(2,6-13)7-3-8(11)5-9(12)4-7/h3-5H,1-2H3

InChI Key

JKBHAHDMAXYOFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)F)F

Origin of Product

United States

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